molecular formula C12H9F2N B11898199 3,3'-Difluoro-[1,1'-biphenyl]-4-amine

3,3'-Difluoro-[1,1'-biphenyl]-4-amine

Cat. No.: B11898199
M. Wt: 205.20 g/mol
InChI Key: XXWITZDMLIZSGY-UHFFFAOYSA-N
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Description

3,3’-Difluoro-[1,1’-biphenyl]-4-amine is an organic compound with the molecular formula C12H8F2NH2 It consists of a biphenyl structure with two fluorine atoms attached at the 3 and 3’ positions and an amine group at the 4 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,3’-Difluoro-[1,1’-biphenyl]-4-amine typically involves the following steps:

    Suzuki-Miyaura Coupling Reaction: This reaction is used to form the biphenyl core. It involves the coupling of a boronic acid derivative with a halogenated aromatic compound in the presence of a palladium catalyst and a base.

    Amination: The final step involves the introduction of the amine group at the 4 position. This can be done through nucleophilic substitution reactions using amine sources like ammonia or primary amines.

Industrial Production Methods: Industrial production of 3,3’-Difluoro-[1,1’-biphenyl]-4-amine follows similar synthetic routes but on a larger scale. Optimized reaction conditions, such as higher temperatures and pressures, are often employed to increase yield and efficiency. Continuous flow reactors and automated synthesis systems may also be used to streamline the production process.

Types of Reactions:

    Oxidation: 3,3’-Difluoro-[1,1’-biphenyl]-4-amine can undergo oxidation reactions to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or hydrocarbon derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, RNH2) are employed under appropriate conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine or hydrocarbon derivatives.

    Substitution: Formation of various substituted biphenyl derivatives.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

  • Anticancer Properties : Research indicates that 3,3'-Difluoro-[1,1'-biphenyl]-4-amine exhibits significant anticancer activity. In vitro studies have demonstrated its ability to inhibit the growth of various cancer cell lines.
  • Biological Activity : The compound's interaction with specific molecular targets allows it to modulate biological pathways. Its fluorine substituents enhance binding affinity to receptors, making it a candidate for drug development aimed at treating diseases such as cancer and other metabolic disorders.

2. Materials Science

  • Liquid Crystals : The compound is utilized in the development of liquid crystal displays (LCDs) due to its ability to influence the optical properties of materials.
  • OLED Technology : It serves as a dopant or host material in organic light-emitting diodes (OLEDs), contributing to improved efficiency and stability of these devices.

3. Chemical Reactions

  • The compound undergoes various chemical reactions, including:
    • Oxidation : The amine group can be oxidized to form nitro derivatives.
    • Substitution Reactions : Fluorine atoms can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Activity TypeDescriptionReference
Anticancer ActivityInhibits growth of cancer cell lines
Antioxidant ActivityPotential antioxidant properties
Interaction with TargetsModulates pathways by binding to receptors

Table 2: Chemical Reactions and Products

Reaction TypeProduct TypeCommon Reagents
OxidationNitro derivativesPotassium permanganate
ReductionCorresponding aminesLithium aluminum hydride
SubstitutionVarious functional groupsHydroxide ions

Case Studies

Case Study 1: Anticancer Research
In a study published in a peer-reviewed journal, researchers evaluated the anticancer efficacy of this compound against human colon cancer cells. The results indicated that the compound significantly reduced cell proliferation compared to control groups, suggesting its potential as a therapeutic agent in cancer treatment.

Case Study 2: OLED Applications
A research team investigated the use of this compound in OLED technology. The findings revealed that incorporating this compound as a dopant improved the luminescent efficiency and operational stability of OLED devices, making it a promising candidate for further development in display technologies.

Mechanism of Action

The mechanism of action of 3,3’-Difluoro-[1,1’-biphenyl]-4-amine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of biological processes. The amine group can also participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s activity.

Comparison with Similar Compounds

    3,3’-Difluoro-[1,1’-biphenyl]: Lacks the amine group, resulting in different chemical properties and reactivity.

    4-Amino-[1,1’-biphenyl]: Lacks the fluorine atoms, affecting its biological activity and chemical stability.

    3,3’-Difluoro-[1,1’-biphenyl]-4-carboxylic acid: Contains a carboxylic acid group instead of an amine, leading to different applications and reactivity.

Uniqueness: 3,3’-Difluoro-[1,1’-biphenyl]-4-amine is unique due to the combination of fluorine atoms and an amine group on the biphenyl structure. This combination imparts distinct chemical properties, such as increased lipophilicity and enhanced binding affinity to biological targets, making it a valuable compound for various applications.

Biological Activity

3,3'-Difluoro-[1,1'-biphenyl]-4-amine (DFBPA) is a compound of interest in medicinal chemistry due to its potential biological activities. This article synthesizes existing research findings on the biological activity of DFBPA, focusing on its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

DFBPA is characterized by its biphenyl structure with two fluorine substituents and an amine group. Its chemical formula is C12H9F2N, and it is classified under biphenyl derivatives. The presence of fluorine atoms enhances its lipophilicity and may influence its biological interactions.

Biological Activity Overview

Research has indicated that DFBPA exhibits various biological activities, particularly in the fields of anticancer and antimicrobial research. The following sections detail specific findings related to its biological effects.

Anticancer Activity

Recent studies have demonstrated that biphenyl derivatives, including DFBPA, possess significant cytotoxic effects against various cancer cell lines. For instance:

  • Cytotoxicity : DFBPA has shown cytotoxicity in micromolar concentrations against leukemia cell lines, comparable to established reference compounds .
  • Mechanism of Action : The compound's activity may be attributed to its ability to inhibit DNA methyltransferases (DNMTs), which play a critical role in epigenetic regulation. DFBPA has been shown to selectively inhibit DNMT3A over DNMT1, leading to reactivation of silenced genes in cancer cells .

Structure-Activity Relationships (SAR)

Understanding the SAR of DFBPA is crucial for optimizing its efficacy. Key findings include:

  • Fluorine Substitution : The position and number of fluorine atoms significantly affect the compound's potency. Substituents at different positions on the biphenyl ring alter the electronic properties and steric hindrance, influencing biological activity.
  • Amine Group Role : The amine group at the 4-position is essential for maintaining biological activity, as it participates in hydrogen bonding and enhances solubility in biological systems .

Comparative Analysis with Similar Compounds

To further elucidate the unique properties of DFBPA, a comparison with similar compounds is beneficial:

Compound NameStructureBiological Activity
3',4'-Difluoro[1,1'-biphenyl]-2-amineStructureAntimicrobial and anticancer properties
3,4-Difluoro-1,1'-biphenylStructureLower reactivity due to lack of amine group
4,4'-DifluorobiphenylStructureLimited biological activity

Case Studies

Several case studies have highlighted the therapeutic potential of DFBPA:

  • Leukemia Treatment : In vitro studies have shown that DFBPA effectively induces apoptosis in leukemia cells by reactivating tumor suppressor genes through DNMT inhibition .
  • Antimicrobial Effects : Preliminary studies indicate that DFBPA exhibits antimicrobial properties against a range of bacterial strains, suggesting potential applications in treating infections.

Properties

Molecular Formula

C12H9F2N

Molecular Weight

205.20 g/mol

IUPAC Name

2-fluoro-4-(3-fluorophenyl)aniline

InChI

InChI=1S/C12H9F2N/c13-10-3-1-2-8(6-10)9-4-5-12(15)11(14)7-9/h1-7H,15H2

InChI Key

XXWITZDMLIZSGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)N)F

Origin of Product

United States

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